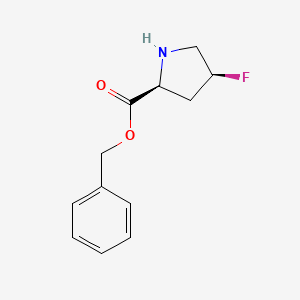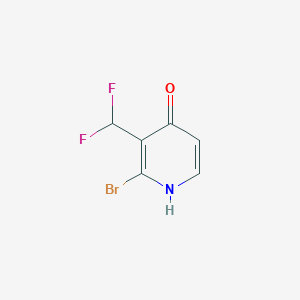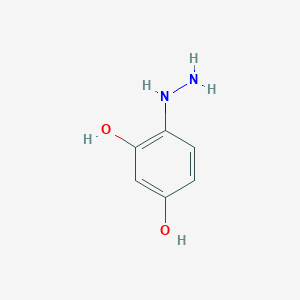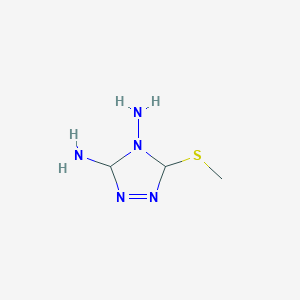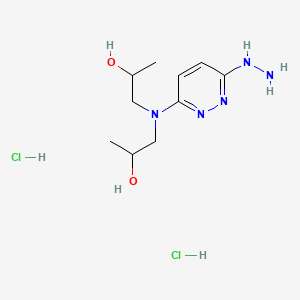
6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of bis(2-hydroxypropyl)amino and hydrazone groups further enhances its chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Bis(2-hydroxypropyl)amino Group: This step involves the reaction of the pyridazinone intermediate with bis(2-hydroxypropyl)amine under specific conditions to introduce the bis(2-hydroxypropyl)amino group.
Hydrazone Formation: The final step involves the reaction of the intermediate with hydrazine or its derivatives to form the hydrazone group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrazone group.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydrazone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it useful in the study of enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride involves its interaction with specific molecular targets. The bis(2-hydroxypropyl)amino group can interact with enzymes or receptors, while the hydrazone group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropanolamine: Shares the bis(2-hydroxypropyl)amino group but lacks the pyridazinone and hydrazone groups.
Hydrazone Derivatives: Compounds with similar hydrazone groups but different core structures.
Uniqueness
6-(Bis(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride is unique due to the combination of its pyridazinone core, bis(2-hydroxypropyl)amino group, and hydrazone group. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
37007-70-8 |
|---|---|
Formule moléculaire |
C10H21Cl2N5O2 |
Poids moléculaire |
314.21 g/mol |
Nom IUPAC |
1-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxypropyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C10H19N5O2.2ClH/c1-7(16)5-15(6-8(2)17)10-4-3-9(12-11)13-14-10;;/h3-4,7-8,16-17H,5-6,11H2,1-2H3,(H,12,13);2*1H |
Clé InChI |
BWNDCWBCYIRSQG-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)C1=NN=C(C=C1)NN)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


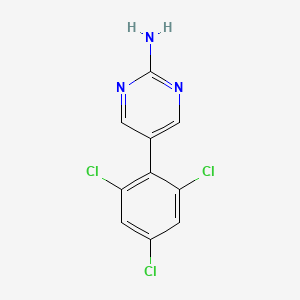
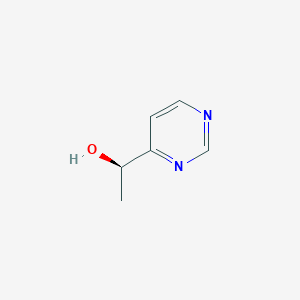
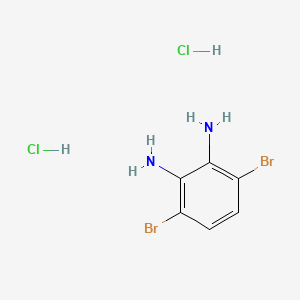
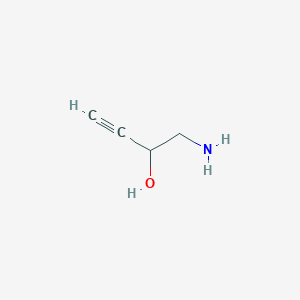
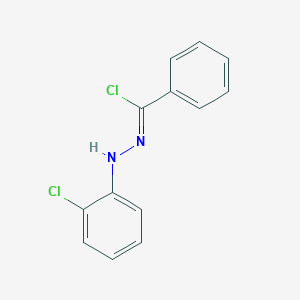
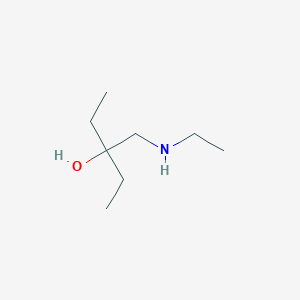
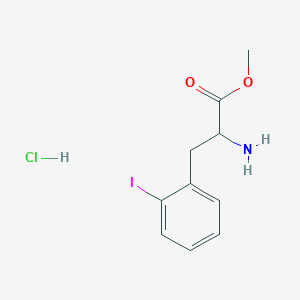
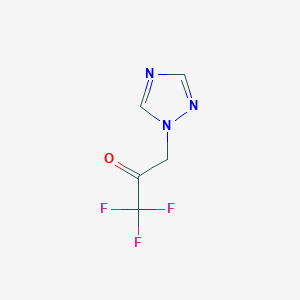
![7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine](/img/structure/B13095736.png)
![4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095743.png)
